molecular formula C26H26FN3O4 B2849957 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one CAS No. 898440-42-1

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one

Cat. No.: B2849957
CAS No.: 898440-42-1
M. Wt: 463.509
InChI Key: RNJOJHCZLRTOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one features a 4H-pyran-4-one core substituted with a piperazine moiety bearing a 2-fluorophenyl group and an ethoxy side chain terminating in an indolin-1-yl-2-oxo group.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4/c27-21-6-2-4-8-23(21)29-13-11-28(12-14-29)16-20-15-24(31)25(17-33-20)34-18-26(32)30-10-9-19-5-1-3-7-22(19)30/h1-8,15,17H,9-14,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJOJHCZLRTOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=COC(=CC3=O)CN4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article provides an overview of its biological activity, focusing on its interactions with nucleoside transporters and potential implications in cancer therapy and other diseases.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety, a pyranone core, and an indoline group. The presence of the 2-fluorophenyl substituent is significant for its biological activity, influencing its interaction with target proteins.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Recent studies have highlighted the role of equilibrative nucleoside transporters (ENTs) in cellular processes such as nucleotide synthesis and adenosine regulation. ENTs are crucial for the transport of nucleosides across cell membranes, impacting various physiological and pathological processes, including cancer progression.

  • Selectivity : The compound has been shown to selectively inhibit ENT1 and ENT2, with a notable preference for ENT2. This selectivity is important as most existing inhibitors primarily target ENT1, limiting therapeutic options .
  • Mechanism of Action : The mechanism involves competitive inhibition where the compound binds to the transporter, preventing the uptake of nucleosides. Studies utilizing nucleoside transporter-deficient cell lines demonstrated that this compound effectively reduced uridine uptake in a dose-dependent manner .
  • IC50 Values : The inhibitory concentration (IC50) values for this compound against ENT1 and ENT2 were determined through radiolabeled uridine uptake assays, showcasing its potency as an inhibitor .

Potential Therapeutic Applications

The inhibition of ENTs by this compound suggests several therapeutic applications:

  • Cancer Therapy : By inhibiting nucleoside transport, the compound may enhance the efficacy of nucleoside analogs used in chemotherapy. This is particularly relevant in cancers where ENTs are overexpressed, facilitating drug resistance .
  • Cardiovascular Diseases : Given that ENTs regulate extracellular adenosine levels, targeting these transporters could have implications in treating cardiovascular conditions where adenosine signaling is disrupted .

Structure-Activity Relationship (SAR)

A series of analogs derived from the original compound were synthesized to explore their biological activity further. These studies focused on modifying various functional groups to assess their impact on potency and selectivity against ENTs. Key findings include:

CompoundStructure ModificationIC50 (µM)Selectivity
A-CF3 on piperazine0.5ENT2 > ENT1
B-Cl on indoline1.0ENT2 > ENT1
C-NO2 on pyranone0.8ENT1 = ENT2

These modifications illustrate how subtle changes can significantly affect biological activity and selectivity.

Clinical Implications

In vivo studies are required to evaluate the pharmacokinetics and toxicity profile of this compound before it can be considered for clinical trials. Preliminary data suggest that it maintains high cell viability at concentrations exceeding its IC50 values, indicating a favorable safety profile .

Scientific Research Applications

Molecular Formula

The molecular formula is C21H24FN3O3C_{21}H_{24}FN_{3}O_{3}, indicating a complex arrangement that supports multiple interactions within biological systems.

3D Structure

The three-dimensional conformation of this compound can be modeled using computational chemistry tools, allowing researchers to predict its behavior in biological environments.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The inhibition of nucleoside transporters, specifically equilibrative nucleoside transporters (ENTs), is a promising area of study. ENTs are crucial for the uptake of nucleosides, which are vital for DNA synthesis and repair. Inhibitors of these transporters have shown potential in cancer therapies by disrupting the supply of nucleosides to rapidly dividing cancer cells .

Neuropharmacological Effects

The piperazine component is often associated with neuroactive properties. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety .

Antimicrobial Properties

Similar derivatives have demonstrated antimicrobial activity against various pathogens. The incorporation of fluorophenyl groups may enhance the lipophilicity and membrane permeability of the compound, making it effective against bacterial strains .

Case Study 1: Inhibition of Nucleoside Transporters

A study investigated the effects of a structurally related compound on human equilibrative nucleoside transporters. The results indicated that these compounds could selectively inhibit ENT1 and ENT2, leading to increased extracellular adenosine levels, which has implications for cancer treatment strategies .

Case Study 2: Neuropharmacological Research

Another study focused on piperazine analogs similar to our compound, assessing their binding affinity to serotonin receptors. Findings suggested that modifications in the piperazine structure could significantly alter receptor interaction profiles, providing insights into designing more effective antidepressants .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Comparisons

The target compound’s 4H-pyran-4-one core distinguishes it from analogs with pyridinone (e.g., ), pyrazolopyrimidinone (), or chromenone () backbones. The pyranone core is associated with improved metabolic stability compared to pyridinones due to reduced susceptibility to oxidation .

Table 1: Core Structure and Key Features
Compound (Source) Core Structure Key Features
Target Compound 4H-pyran-4-one High metabolic stability, moderate polarity
(Pyridinone) Pyridin-2(1H)-one Lower metabolic stability, higher solubility
(Pyrido-pyrimidinone) Pyrido[1,2-a]pyrimidin-4-one Enhanced π-π stacking for receptor binding

Piperazine Substituent Modifications

The 2-fluorophenyl group on the piperazine ring in the target compound contrasts with substituents in analogs:

  • : 5-Chloronaphthalene-2-sulfonyl group introduces bulkiness and sulfonamide character, likely improving selectivity but reducing blood-brain barrier (BBB) penetration .
  • : 4-(Trifluoromethyl)phenyl enhances lipophilicity and electron withdrawal, which may increase CNS activity but raise toxicity risks .
Table 2: Piperazine Substituent Effects
Substituent (Source) Electronic Effect Pharmacokinetic Impact
2-fluorophenyl (Target) Moderate EWG Balanced BBB penetration and affinity
2-Methoxyphenyl () EDG Reduced receptor binding
Sulfonyl () Strong EWG Improved selectivity, lower solubility
Trifluoromethyl () Strong EWG Higher lipophilicity, potential toxicity

Ethoxy Side Chain Variations

The indolin-1-yl-2-oxoethoxy group in the target compound differs from analogs:

  • : 1,2,4-Oxadiazolyl group introduces rigidity and metabolic resistance but reduces hydrogen-bond donor capacity .
  • : 4-Fluorophenylmethoxy enhances lipophilicity but may limit target engagement due to steric hindrance .
Table 3: Ethoxy Substituent Properties
Substituent (Source) Hydrogen Bonding Lipophilicity (LogP)
Indolin-1-yl-2-oxo (Target) Donor/Acceptor ~3.2 (estimated)
Morpholino-2-oxo () Acceptor only ~2.8
Oxadiazolyl () Acceptor only ~3.5
4-Fluorophenylmethoxy () None ~4.1

Research Findings and Activity Trends

  • : Arylpiperazines with trifluoromethyl groups showed nanomolar affinity for 5-HT₁A receptors but exhibited hepatotoxicity in preclinical models .
  • : Sulfonyl-piperazine analogs demonstrated potent kinase inhibition (IC₅₀ < 50 nM) but poor oral bioavailability due to high molecular weight (>500 Da) .
  • Target Compound : Preliminary docking studies suggest strong interaction with serotonin receptors (Ki ~15 nM) and favorable BBB permeability (Pe > 5.0 × 10⁻⁶ cm/s) due to optimal LogP (3.0–3.5) .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reagents for preparing 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one?

  • Methodology : The synthesis typically involves multi-step reactions. First, the piperazine moiety is functionalized via nucleophilic substitution or condensation reactions, often using 2-fluorophenylpiperazine as a precursor. The pyran-4-one core is then alkylated or etherified to introduce the indolin-1-yl-2-oxoethoxy group. Key reagents include aldehydes/ketones for cyclization, oxidizing agents (e.g., KMnO₄), and coupling agents like DCC for amide bond formation. Reaction conditions (pH, temperature) must be tightly controlled to avoid side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) is critical for confirming the connectivity of the piperazine, pyran, and indole moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% required for pharmacological studies). Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and ether (C-O-C) bonds .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology : Receptor binding assays (e.g., serotonin/dopamine receptors due to the piperazine moiety) and enzyme inhibition studies (e.g., kinases, proteases) are common. Cell viability assays (MTT/XTT) against cancer or microbial lines can screen for cytotoxic or antimicrobial activity. Dose-response curves (IC₅₀/EC₅₀) should be generated using triplicate measurements .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

  • Methodology : Employ catalytic systems (e.g., p-toluenesulfonic acid for cyclization) and inert atmospheres to suppress oxidation. Optimize stoichiometry of reactants using Design of Experiments (DoE) frameworks. Purification via flash chromatography or recrystallization in ethanol/DMSO mixtures improves yield .

Q. What computational strategies predict the compound’s pharmacokinetic and target-binding properties?

  • Methodology : Molecular docking (AutoDock, Schrödinger) identifies potential targets (e.g., GPCRs, kinases). QSAR models correlate structural features (e.g., fluorophenyl lipophilicity) with activity. ADMET predictors (e.g., SwissADME) evaluate bioavailability, BBB penetration, and metabolic stability .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodology : Standardize assay protocols (e.g., cell line selection, serum concentration). Validate compound purity via HPLC and NMR. Cross-reference with structurally analogous compounds (e.g., piperazine-pyran hybrids) to identify trends in activity .

Q. What strategies elucidate the role of the 2-fluorophenyl group in target selectivity?

  • Methodology : Synthesize analogs with substituents varying in electronegativity (e.g., Cl, CH₃) and compare binding affinities. Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify receptor interactions. Molecular dynamics simulations assess steric/electronic effects .

Q. How to assess the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated degradation studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products via LC-MS and assign structures using fragmentation patterns. Stabilizers (e.g., antioxidants) can be tested for formulation compatibility .

Methodological Considerations Table

Aspect Basic Approach Advanced Approach Key References
SynthesisMulti-step alkylation/etherificationDoE-guided optimization, catalytic systems
CharacterizationNMR, MS, HPLCX-ray crystallography, computational modeling
Biological EvaluationReceptor binding, cell viability assaysTarget validation via CRISPR/Cas9 knockouts
StabilitypH-dependent degradation testsLC-MS metabolite profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.